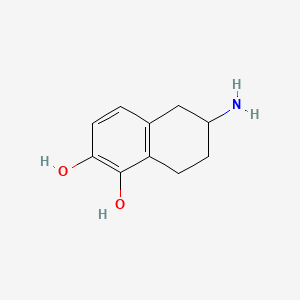

2-Amino-5,6-dihydroxytetralin

Description

Historical Perspectives on Tetralin-Based Dopamine (B1211576) Agonists

The exploration of tetralin-based compounds as dopamine agonists is rooted in the quest to understand the specific conformations that dopamine adopts when it binds to its receptors. The development of these agonists has largely followed two main pathways: the rigidification of the dopamine molecule and the dissection of apomorphine, a potent and well-known dopamine agonist. rug.nl 2-aminotetralin derivatives represent a key class of compounds that emerged from this research.

Early investigations into the structure-activity relationships of dopamine agonists revealed the importance of the spatial arrangement of the hydroxyl groups and the amino group for receptor activation. The synthesis and pharmacological evaluation of various 2-aminotetralin derivatives, with hydroxyl groups at different positions on the aromatic ring, provided crucial insights. annualreviews.org For instance, it was discovered that 2-amino-5,6-dihydroxytetralin, which contains the dopamine moiety in an alpha-conformation, and its counterpart, 2-amino-6,7-dihydroxytetralin (A-6,7-DTN), which represents the beta-conformer of dopamine, exhibited different pharmacological profiles. annualreviews.orgresearchgate.net

The N,N-di-n-propyl derivative of this compound, in particular, was found to be a potent dopamine agonist. annualreviews.org The development and study of such derivatives have been instrumental in mapping the pharmacophore of the dopamine D2 receptor and in designing more selective and potent agonists. utoronto.ca

Role as a Pharmacological Tool in Dopaminergic System Investigations

This compound and its derivatives, particularly the N,N-dipropyl substituted version (DP-5,6-ADTN), have served as invaluable pharmacological tools for probing the intricacies of the dopaminergic system. One of its primary uses has been in the characterization of dopamine receptor subtypes. The high affinity and selectivity of certain derivatives for specific receptor subtypes have allowed researchers to differentiate between D1-like and D2-like receptors and even among the subtypes within the D2-like family (D2, D3, and D4). nih.govnih.gov

The tritiated form of DP-5,6-ADTN, [3H]DP-5,6-ADTN, has been utilized as a radioligand in binding assays to study the properties of dopamine receptors in various brain regions, such as the striatum. nih.gov These studies have provided detailed information on receptor density (Bmax) and affinity (Kd), as well as the kinetics of ligand-receptor interactions. nih.gov For example, kinetic analysis of [3H]DP-5,6-ADTN binding to rat striatal membranes revealed a high affinity constant (KD) of 0.57 +/- 0.10 nM and a maximum number of binding sites (Bmax) of 18.6 +/- 2.4 pmol/g of tissue. nih.gov

Furthermore, in vivo studies using DP-5,6-ADTN have helped to elucidate the relationship between dopamine receptor occupancy and the resulting pharmacological effects, such as changes in the levels of dopamine metabolites like homovanillic acid (HVA) and the induction of stereotyped behaviors. nih.gov These investigations have demonstrated that maximal decreases in HVA levels can occur at a low receptor occupancy, while stereotyped behaviors are associated with high receptor occupancy, suggesting a differential sensitivity of presynaptic and postsynaptic dopamine receptors to agonists. nih.gov

The compound has also been instrumental in the development of animal models of Parkinson's disease and in the evaluation of potential therapeutic agents. By studying the interactions of various dopamine agonists and antagonists with DP-5,6-ADTN binding, researchers can gain a better understanding of their mechanisms of action and potential clinical utility. nih.gov

Structural Classifications and Nomenclature (e.g., 5,6-ADTN derivatives)

This compound is a member of the 2-aminotetralin class of compounds. Its chemical structure consists of a tetralin core, which is a fused bicyclic system composed of a benzene (B151609) ring and a cyclohexane (B81311) ring, with an amino group at the 2-position and hydroxyl groups at the 5- and 6-positions. solubilityofthings.com

In scientific literature, this compound is often referred to by the acronym 5,6-ADTN . The "A" stands for amino, "DTN" for dihydroxytetralin, and the "5,6" specifies the positions of the hydroxyl groups. This nomenclature helps to distinguish it from its isomer, 2-amino-6,7-dihydroxytetralin, which is commonly known as 6,7-ADTN.

A significant focus of research has been on the N-substituted derivatives of 5,6-ADTN. These derivatives are typically named by indicating the substituent on the amino group. For example, the widely studied N,N-di-n-propyl derivative is referred to as DP-5,6-ADTN or N,N-dipropyl-5,6-ADTN.

The structural classification of these derivatives is crucial for understanding their structure-activity relationships. Key structural modifications that have been explored include:

N-alkylation: The size and nature of the alkyl groups on the nitrogen atom significantly influence the compound's affinity and selectivity for dopamine receptor subtypes.

Hydroxyl group position: As mentioned, the placement of the hydroxyl groups (e.g., 5,6- vs. 6,7-) determines whether the compound is an analogue of the alpha- or beta-rotamer of dopamine, which in turn affects its biological activity. annualreviews.org

Substitution on the tetralin ring: The addition of other substituents to the aromatic or alicyclic rings of the tetralin core can also modulate the pharmacological properties of the compound.

The systematic study of these structural variations has been fundamental to the development of a clearer understanding of the structural requirements for dopamine receptor agonism and has guided the design of new dopaminergic agents.

Compound Index

| Compound Name |

| This compound |

| 2-amino-6,7-dihydroxytetralin (A-6,7-DTN) |

| 5,6-ADTN |

| 6,7-ADTN |

| Apomorphine |

| DP-5,6-ADTN (N,N-dipropyl-5,6-dihydroxytetralin) |

| Dopamine |

| Homovanillic acid (HVA) |

| N,N-di-n-propyl-2-amino-5,6-dihydroxytetralin |

Research Findings on this compound and its Derivatives

Table 1: Dopamine Receptor Binding Profile of this compound Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| DP-5,6-ADTN | D2 | 0.57 ± 0.10 (KD) | nih.gov |

| D-666 | D2 | 7.62 | nih.gov |

| D-679 | D2 | 5.29 | nih.gov |

| D-666 | D3 | 5.22 | nih.gov |

| D-673 | D3 | 6.87 | nih.gov |

Table 2: In Vivo Effects of DP-5,6-ADTN in Rat Models

| Parameter | Effect | Receptor Occupancy | Reference |

| Striatal HVA Levels | Maximal decrease | Low | nih.gov |

| Stereotyped Behavior | Induction | High | nih.gov |

Properties

IUPAC Name |

6-amino-5,6,7,8-tetrahydronaphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1,4,7,12-13H,2-3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMRTTIHBZCVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37096-30-3 (hydrobromide) | |

| Record name | 2-Amino-5,6-dihydroxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90944085 | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21489-74-7 | |

| Record name | 2-Amino-5,6-dihydroxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 Amino 5,6 Dihydroxytetralin

Classical Synthetic Pathways for the 2-Aminotetralin Scaffold

The synthesis of the 2-aminotetralin scaffold, the core structure of 2-Amino-5,6-dihydroxytetralin, has been approached through various classical methods. These routes often involve multiple steps and can present challenges in terms of yield and regioselectivity. researchgate.net

A common strategy begins with a substituted tetralone. For instance, the synthesis of 8-methoxy-2-aminotetralin, a related compound, starts from 8-methoxy-1-tetralone. The ketone group is reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), forming a tetralol. The amino group is then introduced through methods such as a Curtius rearrangement or Gabriel synthesis.

Another classical approach involves the reductive amination of a tetralone. For example, 5-methoxy-2-tetralone (B30793) can undergo reductive amination with an appropriate amine, such as R-α-methylbenzylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to introduce the amino group and establish a chiral center.

Stereo- and Enantioselective Synthesis of this compound Enantiomers

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the development of methods to obtain enantiomerically pure forms of this compound is of paramount importance.

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a widely used method to separate enantiomers from a racemic mixture. This technique relies on the use of a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography.

For the resolution of 2-aminotetralin derivatives, chiral acids like tartaric acid and its derivatives are commonly employed. nih.gov For instance, the enantiomers of 5,6-dimethoxy-2-(N,N-dipropylamino)tetralin were successfully separated using (+)- and (-)-dibenzoyltartaric acid as resolving agents. The separated diastereomeric salts were then converted back to the individual enantiomers, which were subsequently demethylated to yield the enantiomers of 5,6-dihydroxy-2-(N,N-dipropylamino)tetralin. nih.gov

Another approach involves derivatization with a chiral reagent followed by chromatographic separation. A method for the resolution of rac-5,6-dihydroxy-2-methyl-aminotetralin involves protection of the catechol group by complexation with diphenylborinic acid, followed by derivatization of the amino group with the homochiral reagent (+)-(R)-1-phenylethyl isocyanate (RPEIC). The resulting diastereomeric ureas can then be separated by high-performance liquid chromatography (HPLC). nih.gov

| Resolving Agent | Compound Resolved | Reference |

| (+)- and (-)-Dibenzoyltartaric acid | 5,6-dimethoxy-2-(N,N-dipropylamino)tetralin | nih.gov |

| (+)-(R)-1-Phenylethyl isocyanate (RPEIC) | rac-5,6-dihydroxy-2-methyl-aminotetralin | nih.gov |

| Tartaric acid | Racemic 8-methoxy-2-aminotetralin |

Asymmetric Synthesis Approaches

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the need for resolution. These methods typically involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of a reaction.

An enantiospecific synthesis of both (R)- and (S)-5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralins has been developed starting from the chiral building block, serine. acs.org This approach highlights the use of the chiral pool, where a readily available chiral molecule is used as the starting material.

Another strategy involves the asymmetric reduction of a ketone or imine. While specific examples for this compound are not detailed in the provided results, the synthesis of related chiral 2-aminotetralins often employs asymmetric reduction as a key step. For instance, the use of transition-metal catalysts with chiral ligands, such as Ru-BINAP complexes, is a common method for the enantioselective reduction of ketones.

Furthermore, enzymatic methods can be employed for asymmetric synthesis. For example, a one-pot, two-step enzymatic process involving a lyase-catalyzed hydroxymethylation and subsequent asymmetric reductive amination has been developed for the synthesis of N-substituted 1,2-amino alcohols, a structural motif present in this compound. nih.gov

Preparation of N-Substituted this compound Derivatives

Modification of the amino group of this compound through N-substitution has been a key strategy to modulate its pharmacological properties.

A common method for preparing N-substituted derivatives is through reductive amination. This involves reacting this compound or its protected precursors with an aldehyde or ketone in the presence of a reducing agent. For example, N,N-dipropyl derivatives have been synthesized and studied for their dopaminergic activity. nih.gov

Aralkyl functionalities have also been introduced at the amino group. This was achieved by reacting 2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-5,6-DTN) with various aralkyl aldehydes or ketones followed by reduction. nih.gov These modifications were aimed at investigating the impact of such substitutions on cardiac and blood pressure activity. nih.gov

The synthesis of 5-substituted-2-aminotetralins with various N-substituents, such as dimethylamine (B145610) and pyrrolidine, has also been reported, highlighting the versatility of modifying the amino group to influence receptor selectivity. nih.gov

| N-Substituent | Precursor | Purpose of Modification | Reference |

| N,N-dipropyl | 5,6-dimethoxy-2-aminotetralin | Dopamine (B1211576) agonist activity | nih.gov |

| Aralkyl groups | This compound (A-5,6-DTN) | Investigate cardiac and blood pressure activity | nih.gov |

| Dimethylamine, Pyrrolidine | 5-substituted-2-aminotetralin scaffold | Modulate 5-HT1 receptor selectivity | nih.gov |

Introduction of Substituents onto the Aromatic Ring System

Introducing substituents onto the aromatic ring of this compound is another important strategy for modifying its properties. These substitutions can influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

The synthesis of 5-substituted-2-aminotetralin derivatives has been a focus of research. For instance, the synthesis of (R)-5-substituted-2-aminotetralins was achieved through a stereoselective route starting from (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl. The methoxy (B1213986) group was first demethylated, and the resulting phenol (B47542) was converted to a triflate. This triflate then underwent a Suzuki-Miyaura coupling reaction with a boronic acid to introduce the desired substituent at the 5-position. acs.org

This multi-step process allows for the introduction of a variety of substituents, such as a 2-fluorophenyl group, onto the aromatic ring. acs.org The choice of substituent can significantly impact the compound's affinity and selectivity for different receptors. nih.gov

| Substituent Position | Synthetic Method | Key Reagents | Reference |

| 5-position | Suzuki-Miyaura coupling | (R)-5-hydroxy-2-aminotetralin triflate, 2-fluorophenylboronic acid, Pd(PPh3)4, K2CO3 | acs.org |

| Aromatic Ring (general) | Not specified in detail | Not specified in detail | molaid.com |

Molecular Pharmacology and Receptor Interactions of 2 Amino 5,6 Dihydroxytetralin

Cross-Reactivity with Other Neurotransmitter Receptors

Serotonin (B10506) Receptor Interactions

Research into the broader class of 5-substituted-2-aminotetralins (5-SATs), to which 2-Amino-5,6-dihydroxytetralin belongs, has revealed significant interactions with serotonin (5-HT) receptors, particularly the 5-HT1 subtype. These compounds generally exhibit high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, while showing negligible affinity for the 5-HT1F receptor subtype. nih.govnih.gov The affinity and functional activity are also notably stereoselective, with the (S)-enantiomer demonstrating significantly higher affinity than the (R)-enantiomer at these receptors. nih.govnih.gov

The 5-SATs, including by extension this compound, are known to act as agonists at these 5-HT1 receptors. nih.govnih.gov The degree of agonist activity, whether full or partial, can vary depending on the specific substitutions on the aminotetralin scaffold and the receptor subtype . nih.gov

Table 1: General Serotonin Receptor Interaction Profile of 5-Substituted-2-Aminotetralins

| Receptor Subtype | General Affinity | Functional Activity | Stereoselectivity |

| 5-HT1A | High | Agonist | (S) > (R) |

| 5-HT1B | High | Agonist | (S) > (R) |

| 5-HT1D | High | Agonist | (S) > (R) |

| 5-HT1F | Negligible | Not Applicable | Not Applicable |

Adrenergic Receptor Modulation

The structural resemblance of this compound to catecholamines such as norepinephrine (B1679862) and dopamine (B1211576) suggests an interaction with adrenergic receptors. Studies on related aminotetralin derivatives have indicated that these compounds can indeed modulate adrenergic receptor activity. Specifically, secondary aminotetralins have been shown to possess beta-adrenoceptor stimulating properties, with some demonstrating a preference for the beta-2 subtype.

While direct and quantitative data on the interaction of this compound with specific adrenergic receptor subtypes is limited, the catechol moiety is a key structural feature for recognition by these receptors. The nature of the substitution on the amino group is a critical determinant of the adrenergic activity profile. For instance, primary amines within this chemical class have been associated with beta-adrenergic activity.

Further research is necessary to fully elucidate the specific binding affinities and functional potencies of this compound at alpha and beta-adrenergic receptor subtypes.

Molecular Mechanisms of Receptor Activation and Conformational States

The activation of G-protein coupled receptors (GPCRs), such as serotonin and adrenergic receptors, by ligands like this compound involves a series of intricate molecular interactions that lead to a conformational change in the receptor protein. This, in turn, initiates downstream intracellular signaling cascades.

For serotonin receptors of the 5-HT1 class, agonist binding is understood to trigger the activation of inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The binding of 2-aminotetralin analogs is stabilized by key interactions within the receptor's binding pocket. A highly conserved aspartic acid residue in the third transmembrane domain (TM3) typically forms an ionic bond with the protonated amine of the ligand. nih.gov Furthermore, interactions with specific amino acid residues in other transmembrane domains, such as TM5, TM6, and TM7, are crucial for ligand binding and receptor activation. For 5-SATs, residues at positions 3.33, 5.38, 5.42, 5.43, and 7.39 have been identified as key determinants of binding and function. nih.gov

In the context of adrenergic receptors, the "Easson-Stedman hypothesis" provides a foundational model for the interaction of catecholamine-like ligands. nih.gov This model proposes a three-point attachment: an ionic interaction between the protonated amine and a conserved aspartate in TM3, and hydrogen bonds between the hydroxyl groups of the catechol ring and serine residues in TM5. nih.gov The binding of an agonist like this compound is thought to induce a conformational shift in the receptor, particularly in the arrangement of the transmembrane helices. This change facilitates the coupling of the receptor to its cognate G-protein (e.g., Gs for β-receptors, Gi for α2-receptors, and Gq for α1-receptors), leading to the exchange of GDP for GTP and the subsequent activation of intracellular signaling pathways. nih.govyoutube.com

The specific conformational states stabilized by this compound upon binding to either serotonin or adrenergic receptors have not been definitively characterized and would require advanced structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, for their elucidation. However, it is the subtle differences in these ligand-induced conformational changes that are thought to underlie the diverse signaling outcomes and functional selectivity observed for different agonists.

Structure Activity Relationship Sar Studies of 2 Amino 5,6 Dihydroxytetralin and Its Analogs

Impact of Hydroxyl Group Positioning (e.g., 5,6- vs. 6,7-dihydroxytetralin)

The positioning of the hydroxyl groups on the aromatic ring of the 2-aminotetralin scaffold is a primary determinant of its pharmacological profile and receptor selectivity. The two most extensively studied isomers are 2-amino-5,6-dihydroxytetralin (A-5,6-DTN) and 2-amino-6,7-dihydroxytetralin (A-6,7-DTN). These molecules are considered rigid analogs of dopamine (B1211576), locked in specific conformations. A-5,6-DTN represents the α-rotameric conformation of dopamine, while A-6,7-DTN mimics the β-rotameric conformation. annualreviews.orgoup.com

The different spatial arrangement of the catechol hydroxyl groups in these isomers leads to distinct interactions with dopamine receptor subtypes. Generally, the 5,6-dihydroxy substitution pattern, which corresponds to the α-conformation of dopamine, is associated with high potency at dopamine receptors. annualreviews.org In contrast, the 6,7-dihydroxy isomer, representing the β-conformation, also demonstrates significant dopaminergic activity, though its profile can differ. annualreviews.org

In the case of monophenolic 2-aminotetralins, the 5-hydroxy isomer is reported to have the most prominent central dopaminergic agonist effects and the highest potency. annualreviews.orgresearchgate.net The affinity of monohydroxy-2-aminotetralin racemates for dopamine receptor binding sites in calf-brain striatum decreases in the order of 5-OH > 7-OH > 6-OH. researchgate.net This highlights the importance of the "meta-OH" position relative to the ethylamine (B1201723) side chain for strong agonist activity. annualreviews.orgresearchgate.net

| Compound | Hydroxyl Position | Dopamine Conformation Analog | General Activity Profile |

| This compound (A-5,6-DTN) | 5,6- | α-rotamer | Potent dopamine agonist. annualreviews.org |

| 2-Amino-6,7-dihydroxytetralin (A-6,7-DTN) | 6,7- | β-rotamer | Active dopamine agonist, but with a different spectrum of effects from the 5,6-isomer. annualreviews.org |

| 5-Hydroxy-2-aminotetralin | 5- | α-rotamer (meta-OH) | Highest potency among monophenolic isomers. annualreviews.orgresearchgate.net |

| 7-Hydroxy-2-aminotetralin | 7- | β-rotamer | Weaker affinity than the 5-OH isomer. researchgate.net Shifts selectivity to D3/D2 receptors. |

| 6-Hydroxy-2-aminotetralin | 6- | - | Lowest affinity for dopamine receptors among monophenolic isomers. researchgate.net |

Attempts to establish a general correlation between the dihydroxylation pattern (5,6- or 6,7-) and the specific types or sites of biological activity have not been entirely successful, indicating a complex relationship. annualreviews.org

Influence of N-Alkylation and N-Substitution on Receptor Affinity and Efficacy

Modification of the amino group at the 2-position of the tetralin ring through N-alkylation or N-substitution significantly modulates the pharmacological properties of these compounds. The size and nature of the substituent on the nitrogen atom can influence receptor affinity, selectivity, and intrinsic efficacy (agonist versus antagonist activity).

For instance, the primary amine of this compound is inactive as a DA1-agonist. nih.gov However, introducing N,N-di-n-propyl groups results in a compound (dipropyl-A-5,6-DTN) with potent DA1-agonist activity. nih.gov This substitution also changes the compound's adrenergic profile, replacing the beta-adrenergic activity of the primary amine with potent alpha-adrenergic activity. nih.gov In general, N,N-di-n-propyl substitution on non-hydroxylated 2-aminotetralins can also lead to prominent dopamine-like effects. annualreviews.org

N-aralkyl substitution on both A-5,6-DTN and A-6,7-DTN has been explored to investigate the impact on cardiovascular activity. nih.gov Derivatives of A-5,6-DTN were found to be potent vasodepressor agents. nih.gov However, attaching the N-substituent from dobutamine (B195870) (a known inotropic agent) to the rigid aminotetralin core did not impart the expected inotropic selectivity, highlighting the complex interplay between the N-substituent and the rigid scaffold. nih.gov Further studies on derivatives of an N-aralkyl substituted A-6,7-DTN showed that replacing the catechol or the rigid tetralin moiety failed to replicate the parent compound's unique activity profile, suggesting both are necessary. nih.gov

While the N-substituents are crucial, predicting the resulting pharmacological profile is not straightforward. annualreviews.org The structural requirements for substituents at the basic nitrogen of some 2-aminotetralin-derived benzamides suggest they may share the same binding sites as the simpler 2-(N,N-di-n-propylamino)tetralins. nih.gov

| Parent Compound | N-Substitution | Key Change in Pharmacological Profile |

| This compound (A-5,6-DTN) | N,N-di-n-propyl | Confers potent DA1-agonist activity and introduces alpha-adrenergic activity. nih.gov |

| This compound (A-5,6-DTN) | N-aralkyl | Resulted in potent vasodepressor agents. nih.gov |

| 2-Amino-6,7-dihydroxytetralin (A-6,7-DTN) | N-[2-(3,4-dihydroxyphenyl)-1-methylethyl] | Produced an inotropic agent that also lowers blood pressure. nih.gov |

Effects of Aromatic Ring Substitutions (e.g., Halogenation) on Pharmacological Profiles

Substituting the aromatic ring of dihydroxylated 2-aminotetralins, particularly with halogens, can profoundly alter their receptor selectivity and efficacy. These studies are often performed on the 2-amino-6,7-dihydroxytetralin (ADTN) scaffold.

The introduction of a chloro or fluoro substituent into the 8-position of ADTN leads to compounds with a high degree of selectivity for the D1 subpopulation of dopamine receptors. nih.govebi.ac.uk These 8-halo-ADTN derivatives were equally or more potent than the parent compound in D1 receptor-related tests but had greatly diminished activity at D2 receptors. nih.govebi.ac.uk

In stark contrast, placing a chloro substituent into the 5-position of ADTN markedly decreased D1 receptor affinity and efficacy. nih.govebi.ac.uk This effect was less pronounced with a 5-fluoro substituent, suggesting that the D1 receptor is more sensitive to the bulk of the substituent at the 5-position than the D2 receptor is. nih.govebi.ac.uk

| Parent Compound | Substitution | Position | Impact on Receptor Profile |

| 2-Amino-6,7-dihydroxytetralin (ADTN) | Chloro | 8 | High selectivity for D1 receptors; reduced D2 activity. nih.govebi.ac.uk |

| 2-Amino-6,7-dihydroxytetralin (ADTN) | Fluoro | 8 | Similar to 8-chloro, high D1 selectivity. nih.govebi.ac.uk |

| 2-Amino-6,7-dihydroxytetralin (ADTN) | Chloro | 5 | Markedly decreased D1 receptor affinity and efficacy. nih.govebi.ac.uk |

| 2-Amino-6,7-dihydroxytetralin (ADTN) | Fluoro | 5 | Less reduction in D1 affinity compared to 5-chloro. nih.govebi.ac.uk |

| 2-Amino-6,7-dihydroxytetralin (ADTN) | Chloro/Fluoro | 6 or 7 (replacing OH) | Decreased receptor affinity and agonist potency. nih.govebi.ac.uk |

Conformational Requirements for Optimal Dopamine Receptor Binding

The rigid structure of 2-aminotetralins is a key feature that allows for the study of the conformational requirements for dopamine receptor binding. By locking the dopamine pharmacophore into specific spatial arrangements, these analogs help to define the optimal geometry for receptor interaction.

The dopamine moiety can exist in different conformations, or rotamers, due to rotation around the bond connecting the aromatic ring and the ethylamine side chain. The this compound (A-5,6-DTN) is considered a semi-rigid analogue of dopamine in the α-rotamer (or trans-cisoid) conformation. annualreviews.orgresearchgate.net In this conformation, the catechol ring is nearly coplanar with the plane of the ethylamine side chain. annualreviews.org Conversely, 2-amino-6,7-dihydroxytetralin (A-6,7-DTN) represents the β-rotamer conformation. annualreviews.orgoup.com

Studies consistently show that the α-conformation, as represented by 5-hydroxy and 5,6-dihydroxy-2-aminotetralins, is highly favorable for potent agonist activity at many dopamine receptors. annualreviews.orgresearchgate.net The high affinity of these compounds for dopamine agonist binding sites supports the hypothesis that this specific conformation is crucial for receptor activation. researchgate.net The probable absolute conformation of dopamine at its agonist receptor is defined by the torsion angles of the ethylamine side chain as seen in the rigid agonist R-(-)-apomorphine, which also embodies the α-conformation. researchgate.net Achieving a conformation that approximates the α-conformation of dopamine appears to be a critical requirement for dopamine agonist activity in many chemical classes. annualreviews.org

Comparative SAR with other Rigid Dopamine Agonists (e.g., Apomorphine, Benzazepines)

Comparing the SAR of 2-aminotetralins with other classes of rigid dopamine agonists, such as aporphines (e.g., apomorphine) and benzazepines, reveals both commonalities and significant differences, suggesting varied modes of receptor interaction.

Benzazepines: The SAR of aminotetralins shows significant differences from that of the 7,8-dihydroxy-1-phenyltetrahydro-3-benzazepine series of dopamine agonists. nih.govebi.ac.uk For example, in the benzazepine series, introducing a halogen at a specific position can increase dopaminergic potency, while replacing a hydroxyl group with a halogen can invert activity from agonist to antagonist. nih.govebi.ac.uk These trends were not observed in the 2-aminotetralin series. nih.govebi.ac.uk When hydroxyl groups in ADTN were replaced by halogens, the compounds showed reduced affinity and did not become antagonists. nih.govebi.ac.uk This lack of parallelism in SAR suggests that the two series of dopamine agonists may have altered modes of binding to the dopamine receptor. nih.govebi.ac.uk

Cellular and Subcellular Mechanisms of Action in Preclinical Models

Modulation of Adenylate Cyclase Activity and Cyclic AMP Production

The activation of certain dopamine (B1211576) receptors, particularly the D1-like family (D1 and D5), is directly linked to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). acs.org This increase in intracellular cAMP acts as a second messenger, initiating a cascade of downstream signaling events.

While direct and extensive studies on 2-Amino-5,6-dihydroxytetralin's effect on adenylate cyclase are not as prevalent as for its isomer (6,7-ADTN), the actions of related aminotetralin compounds provide significant insight. For instance, studies in carp (B13450389) retina homogenates demonstrated that aminotetralin derivatives can stimulate adenylate cyclase activity. nih.gov In these experiments, the aminotetralin TL-99 caused a concentration-dependent increase in cAMP levels, and at a concentration of 100 microM, it stimulated adenylate cyclase activity to 79% of the level evoked by dopamine. nih.gov Similarly, the related compound 2-amino, 6,7-dihydroxy tetralin (6,7-ADTN) has been shown to stimulate cAMP production. acs.org The N,N-di-n-propyl derivative of this compound (dipropyl-A-5,6-DTN) was found to be a potent DA1-agonist, a receptor class positively coupled to adenylate cyclase. nih.govoup.com This suggests that while the parent compound may be inactive or weakly active in this regard, appropriate substitution can confer potent activity. nih.gov The activation of adenylate cyclase by dopamine agonists is dependent on guanosine (B1672433) 5'-triphosphate (GTP), which facilitates the coupling of the receptor to the G-protein and subsequently to the enzyme. acs.org

| Compound | Model System | Concentration | Effect on Adenylate Cyclase / cAMP |

| TL-99 (aminotetralin) | Carp Retina (intact pieces) | EC50 ≈ 3.6 µM | Concentration-dependent increase in cAMP levels. nih.gov |

| TL-99 (aminotetralin) | Carp Retina (homogenates) | 100 µM | Stimulated adenylate cyclase activity to 79% of dopamine's effect. nih.gov |

| 6,7-ADTN | Carp Retina (homogenates) | 100 µM | Stimulated adenylate cyclase activity to 92% of dopamine's effect. nih.gov |

| Dopamine | Bovine Parathyroid Cells | 10 µM | Stimulates intracellular and extracellular cAMP. acs.org |

Effects on Neurotransmitter Release and Metabolism (e.g., Dopamine, HVA, DOPAC)

This compound and its derivatives have been shown to influence the dynamics of dopamine in the brain, including its release and metabolism. The metabolism of dopamine produces key byproducts, including homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), which can be measured to assess dopamine turnover.

In preclinical models using rat brain slices, this compound (referred to as iso-ADTN) was found to increase the overflow of tritium (B154650) from striatal and hypothalamic slices that were pre-labeled with ³H-dopamine. researchgate.net This effect was concentration-dependent, indicating that the compound can stimulate the release or inhibit the reuptake of dopamine. researchgate.net Furthermore, studies with dopamine agonists have established a relationship between their ability to occupy dopamine receptors and their potency in decreasing the concentration of HVA in the striatum. nih.gov The administration of potent dopamine agonists typically leads to the activation of presynaptic autoreceptors, which provides a negative feedback signal to inhibit further dopamine synthesis and release, thereby reducing the levels of its metabolites, HVA and DOPAC. The N,N-dipropyl derivative of this compound has been noted for its potent effects on dopamine systems, including modifying gastric secretion through actions on hypothalamic dopamine receptors. nih.gov

| Compound | Model System | Observation |

| This compound (iso-ADTN) | Rat striatal and hypothalamic slices | Increased tritium overflow (from ³H-dopamine) in a concentration-dependent manner. researchgate.net |

| Dopamine Agonists (general) | Rat striatum | Potency to decrease striatal HVA concentrations is related to receptor occupancy. nih.gov |

In Vitro Ligand Binding Assays using Homogenates and Cell Lines

Ligand binding assays are fundamental in pharmacology for characterizing the interaction between a compound and its receptor target. bmglabtech.comwikipedia.org These assays, often using radiolabeled ligands, determine the affinity (typically expressed as Kᵢ or IC₅₀) of a test compound for a specific receptor in preparations of tissue homogenates or cultured cell lines. bmglabtech.comsygnaturediscovery.com

For the this compound series, in vitro binding studies have been crucial for defining their receptor profiles. An N,N-dipropyl derivative, [³H]N,N-dipropyl-5,6-dihydroxy-2-aminotetralin, was used as a radioligand to characterize dopamine receptor binding in rat striatal membranes. nih.gov These assays were performed in a Tris-HCl buffer at 25°C, and specific binding was determined. nih.gov Such studies allow for a quantitative comparison of the affinities of various dopaminergic and non-dopaminergic drugs for the binding sites labeled by the aminotetralin derivative. The structural features of this compound, with its catechol-like hydroxyl groups, suggest potential interactions with dopamine receptors, which is confirmed by these binding studies. ontosight.aiontosight.ai

| Assay Type | Ligand | Tissue/Cell Preparation | Key Findings |

| In Vitro Radioligand Binding | [³H]N,N-dipropyl-5,6-dihydroxy-2-aminotetralin | Rat striatal membranes | Characterized a high-affinity binding site for a potent dopamine agonist. nih.gov |

| Competition Binding | Various dopamine agonists and antagonists | Rat striatal membranes labeled with [³H]DP-5,6-ADTN | Determined the pharmacological profile and specificity of the binding site. nih.gov |

Ex Vivo Receptor Occupancy Studies

Ex vivo receptor occupancy is a powerful technique used to confirm that a drug administered to a living animal reaches and binds to its intended target in the brain or other tissues. sygnaturediscovery.comgiffordbioscience.com The method involves administering the test compound to the animal, and after a specific time, the animal is euthanized, and the brain tissue is analyzed to measure the degree to which the target receptors are occupied by the drug. giffordbioscience.com

The derivative S(-)-DP-5,6-ADTN (the N,N-dipropyl version of this compound) has been successfully used as a non-radioactive ligand in an in vivo/ex vivo receptor binding assay. nih.gov In these studies, the compound is administered to rats, and its accumulation in the striatum is measured. The ability of other co-administered dopamine agonists to displace S(-)-DP-5,6-ADTN from the dopamine receptors is then quantified. This displacement is then correlated with the pharmacological effects of the tested agonists, such as the reduction in striatal HVA levels. nih.gov This methodology provides a crucial link between the in vitro binding affinity of a compound, its ability to engage the receptor target in a living system, and the resulting neurochemical effects. nih.govsygnaturediscovery.com However, it is important to note that ex vivo methods may sometimes underestimate occupancy compared to in vivo imaging techniques due to potential dissociation of the drug during tissue processing. rotman-baycrest.on.ca

Intracellular Signaling Cascades downstream of Dopamine Receptor Activation

Activation of a dopamine receptor by an agonist like this compound initiates a series of intracellular events known as signaling cascades. The specific cascade depends on the receptor subtype and the G-protein to which it couples.

As discussed previously, D1-like receptor activation stimulates adenylate cyclase via the Gαs protein, leading to increased cAMP production. acs.orgoup.com cAMP then typically activates Protein Kinase A (PKA), which phosphorylates numerous downstream proteins, including transcription factors like CREB (cAMP response element-binding protein), thereby altering gene expression and cellular function.

Conversely, D2-like receptors (D2, D3, D4) couple to Gαi/o proteins, which inhibit adenylate cyclase, leading to a decrease in cAMP levels. oup.comfrontiersin.org Beyond the regulation of adenylate cyclase, G-protein activation can trigger other signaling pathways. For example, the βγ-subunits of the G-protein can modulate the activity of ion channels and other enzymes like phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Some studies have shown that certain G-protein coupled receptors can stimulate the tyrosine phosphorylation of PLC-gamma1, linking the receptor to MAP kinase activation pathways. science.gov The specific downstream cascades engaged by this compound would depend on its relative affinity and efficacy at the different dopamine receptor subtypes.

Preclinical Behavioral and Neurophysiological Investigations

Assessment of Locomotor Activity in Rodent Models

The influence of 2-Amino-5,6-dihydroxytetralin and its analogues on locomotor activity in rodents is complex, often demonstrating biphasic effects characterized by motor inhibition at lower doses and hyperactivity at higher doses.

Studies in mice have shown that N,N-disubstituted derivatives of this compound can dose-dependently reduce spontaneous locomotor activity. For instance, both 2-dimethylamino-5,6-dihydroxytetralin (M-7) and 2-di-n-propylamino-5,6-dihydroxytetralin were observed to decrease spontaneous movement in mice. This inhibitory effect is believed to be mediated by dopamine (B1211576) autoreceptors. The reduction in locomotion caused by 2-di-n-propylamino-5,6-dihydroxytetralin was reversed by dopamine antagonists like spiroperidol and haloperidol, but not by agents acting on other receptor systems, supporting a dopamine-mediated mechanism.

Conversely, direct injection of this compound into the nucleus accumbens of rats has been shown to induce hyperactivity. nih.gov This suggests a direct stimulatory effect on postsynaptic dopamine receptors within this key brain region of the mesolimbic pathway. The potency of this effect was found to be greater for 5,6-dihydroxy substituted aminotetralins compared to their 6,7-dihydroxy counterparts. nih.gov Research has indicated that while many dopamine agonists can produce motor inhibition at low doses, a sufficient increase in the dose can lead to motor facilitation and stereotyped behaviors. nih.gov

| Compound | Animal Model | Route of Administration | Observed Effect on Locomotion | Reference |

|---|---|---|---|---|

| This compound | Rat | Intra-nucleus accumbens injection | Hyperactivity | nih.gov |

| 2-dimethylamino-5,6-dihydroxytetralin (M-7) | Mouse | Systemic | Dose-dependent reduction | |

| 2-di-n-propylamino-5,6-dihydroxytetralin | Mouse | Systemic | Dose-dependent reduction |

Induction and Modulation of Stereotyped Behaviors

A hallmark of centrally acting dopamine agonists is the induction of stereotyped behaviors, such as sniffing, licking, gnawing, and biting. This compound and its derivatives are potent inducers of these behaviors in rodent models.

When injected into the nucleus accumbens of rats, this compound and its N-substituted analogues were shown to induce stereotyped biting. nih.gov The structure-activity relationship is critical, with 5,6-dihydroxy substitution conferring greater potency for inducing both hyperactivity and stereotyped behavior compared to 6,7-dihydroxy substitution. nih.gov Furthermore, the nature of the N-substitution significantly modulates the behavioral outcome. For example, N-ethyl and N-propyl substitutions markedly enhanced the potential for stereotypy in the 5,6-dihydroxy series, while N,N-dipropyl substitution increased stereotypy potential but abolished the hyperactivity response. nih.gov In guinea pigs, the derivative 2-(dimethylamino)5,6-dihydroxytetralin (M-7) was found to induce stereotyped chewing behavior. neurology.org

This induction of stereotyped behavior is considered a postsynaptic dopamine receptor-mediated effect. The behaviors induced by both this compound and its N,N-dipropyl derivative were sensitive to blockade by the dopamine antagonist haloperidol, confirming their dependence on dopamine systems. nih.gov

Regional Brain Distribution and Pharmacokinetic Studies (excluding human data)

Understanding the distribution of this compound and its analogues within the brain is key to interpreting their behavioral effects. While studies on the exact parent compound are limited, research on closely related aminotetralins provides significant insight.

Studies using the analogue 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) revealed that the highest density of binding sites in the rat brain is in the striatum, a region rich in dopamine receptors, with virtually no binding observed in the cerebellum. nih.gov This distribution aligns with the known topography of dopaminergic pathways. The binding of [³H]ADTN was shown to be specific to dopamine sites. nih.gov

Research on N,N-dipropyl-2-amino-5,6-dihydroxy-tetralin demonstrated its effects on dopamine metabolism in the rat striatum and olfactory tubercle. nih.gov Following administration of the (-) enantiomer of 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin, the concentrations of the dopamine metabolites homovanillic acid (HVA) and dihydroxyphenylacetic acid (DOPAC) were significantly reduced in the rat striatum, indicating a potent effect on dopamine turnover. nih.gov In contrast, the (+) isomer was inactive at the same dose, highlighting the stereospecificity of its action. nih.gov Prodrug strategies have also been explored to improve the brain penetration of these compounds. nih.gov

| Compound Analogue | Brain Region(s) of Interest | Key Finding | Reference |

|---|---|---|---|

| 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) | Striatum, Cerebellum | Highest density of binding sites in the striatum. | nih.gov |

| N,N-dipropyl-2-amino-5,6-dihydroxy-tetralin | Striatum, Olfactory Tubercle | Inhibited gamma-butyrolactone (B3396035) (GBL)-induced increase in dopamine concentrations. | nih.gov |

| (-)-5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin | Striatum | Reduced concentrations of dopamine metabolites (HVA and DOPAC). | nih.gov |

Effects on Neurotransmitter System Topography

The aminotetralin class of compounds, particularly this compound, has been instrumental in mapping the functional topography of dopamine neurotransmitter systems.

The differential ability of these compounds to induce hyperactivity versus stereotyped biting when injected into the nucleus accumbens suggests that the dopamine receptor mechanisms mediating these two behaviors are distinct. nih.gov Both behaviors were blocked by the dopamine receptor antagonist haloperidol, but not by α- or β-adrenoceptor blockers, confirming that the responses are dopamine-dependent. nih.gov This functional dissociation provides a powerful pharmacological tool to probe the roles of different dopamine receptor subtypes or their downstream signaling pathways within a single brain region.

Furthermore, studies with radiolabeled analogues like [³H]ADTN allow for the precise anatomical localization of dopamine receptors. nih.gov The high-affinity binding in the caudate nucleus and its displacement by other dopaminergic agents in vivo provide detailed information on the topography and characteristics of these receptors. nih.gov The stereospecific actions of enantiomers of N,N-dipropyl-2-amino-5,6-dihydroxytetralin have led to the development of refined dopamine receptor models, proposing specific binding sites for the agonist's amine group and hydroxyl groups. nih.gov

Application as Probes for Investigating Dopamine Pathways in Animal Models

Given their potent and specific actions on the dopamine system, this compound and its derivatives are considered valuable chemical probes for investigating the structure and function of dopamine pathways in animal models. nih.gov

These compounds, which can be seen as conformationally restricted analogues of dopamine, help in understanding the structural requirements for dopamine receptor activation. annualreviews.org Their ability to differentiate between receptor mechanisms mediating distinct behaviors (e.g., locomotor activity vs. stereotypy) makes them useful for dissecting the complex roles of the mesolimbic and nigrostriatal dopamine pathways. nih.govnih.gov

For example, the climbing behavior in mice induced by agonists like 2-(N,N-dipropyl)-amino-5,6-dihydroxytetralin has been proposed as a potential animal model for screening novel neuroleptic (antipsychotic) drugs. nih.gov The antagonism of this specific, dopamine-mediated behavior can indicate the potential therapeutic efficacy of new compounds. Similarly, dyskinesia induced by N,N-dipropyl-2-amino-5,6-dihydroxytetralin in rats has been used as a model to test agents with potential anti-dyskinetic properties. fda.gov The high affinity and specificity of these aminotetralins for dopamine receptors allow for precise probing of receptor topography and function in both healthy and disease models. nih.gov

Advanced Research Methodologies and Analytical Characterization

Chromatographic Techniques for Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) coupled with amperometric detection stands as a powerful method for the sensitive and selective quantification of 2-Amino-5,6-dihydroxytetralin and its metabolites in various biological matrices, such as plasma and urine. nih.govresearchgate.netcalameo.com This technique separates the compound from other endogenous substances within the sample based on its physicochemical properties as it passes through a chromatographic column. nih.gov The amperometric detector then measures the current generated by the oxidation or reduction of the electroactive catechol moiety of the molecule, allowing for highly sensitive detection. researchgate.net The detection limit for similar compounds using this method can be as low as 0.05 ng/ml in plasma. calameo.com The precision of such methods is often high, with relative standard deviations (RSD) typically below 5% for within-day and between-day analyses. researchgate.net Sample preparation for HPLC analysis often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. calameo.com

A study detailing the quantification of aminothiols in wine using HPLC with a silver amperometric detector highlights the technique's utility for complex matrices. The method demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ), with LODs in the micromolar range. researchgate.net

Spectroscopic Methods for Structural Elucidation and Purity Assessment

The definitive structural confirmation and purity assessment of this compound are achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) determines the molecular weight of the compound with high accuracy, confirming its elemental composition. semanticscholar.orgresearchgate.netgoogle.com The molecular formula of this compound is C₁₀H₁₃NO₂, corresponding to a molecular weight of approximately 179.22 g/mol . chemsrc.com Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities, thereby assessing the purity of a sample. google.comsci-hub.box For instance, an LC-MS method was developed to detect impurities in pemetrexed (B1662193) acid with a limit of detection as low as 0.1671 ng/ml. google.com Purity assessment often involves a mass balance approach, accounting for the main component, water content, residual solvents, and any related impurities. sci-hub.box

| Technique | Information Obtained | Application for this compound |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons | Confirms the arrangement of hydrogen atoms on the tetralin core and substituents. |

| ¹³C NMR | Number and type of carbon atoms | Identifies all carbon atoms, including those in the aromatic ring and the aliphatic portion. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H) | Elucidates the complete bonding network, confirming the positions of the amino and hydroxyl groups. weebly.comslideshare.net |

| Mass Spectrometry (MS) | Molecular weight and elemental composition | Confirms the molecular formula (C₁₀H₁₃NO₂) and identifies potential impurities. chemsrc.comsci-hub.box |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in characterizing the interaction of this compound with its target receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.gov These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the receptor of interest.

In saturation binding experiments , varying concentrations of the radiolabeled ligand are incubated with a tissue preparation (e.g., brain homogenates) containing the target receptors to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov

In competition binding assays , a fixed concentration of the radiolabeled ligand is co-incubated with varying concentrations of the unlabeled test compound, in this case, this compound. nih.gov By measuring the ability of this compound to displace the radioligand, its binding affinity (Ki) for the receptor can be determined. acs.org For example, studies on related compounds have determined Ki values for dopamine D2 and D3 receptors. semanticscholar.org The N,N-di-n-propyl derivative of this compound has been shown to possess potent DA1- and DA2-adrenergic activities. nih.gov

These assays are critical for determining the potency and selectivity of this compound at different receptor subtypes. nih.govnih.gov

| Assay Type | Parameter Determined | Significance for this compound |

|---|---|---|

| Saturation Binding | Kd (affinity of radioligand), Bmax (receptor density) | Characterizes the receptor population in the tissue being studied. nih.gov |

| Competition Binding | Ki (affinity of unlabeled ligand) | Determines the potency of this compound at specific receptor subtypes. acs.orgsemanticscholar.org |

| Kinetic Assays | Association and dissociation rates | Provides insights into the dynamics of the ligand-receptor interaction. universiteitleiden.nl |

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide invaluable insights into the molecular properties of this compound and its interactions with biological targets at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comq-chem.comeurjchem.com For this compound, DFT calculations can be employed to determine its optimal three-dimensional conformation, calculate its molecular orbital energies (HOMO and LUMO), and predict its reactivity and spectroscopic properties. researchgate.netgrafiati.com These calculations help in understanding the intrinsic properties of the molecule that govern its biological activity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govjapsonline.commdpi.com For this compound, docking studies can be performed with the crystal structures of dopamine or serotonin receptors to predict its binding mode and identify key amino acid residues involved in the interaction. researchgate.net The results are often scored based on the predicted binding energy. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific receptor. nih.govbiointerfaceresearch.commdpi.comdovepress.com A pharmacophore model for this compound and related active compounds can be generated based on their common structural features. ijper.org This model can then be used as a 3D query to search large chemical databases for novel compounds with similar pharmacophoric features and potentially similar biological activity. nih.gov This approach is a cornerstone of ligand-based drug design , where the design of new molecules is guided by the properties of known active ligands, especially when the 3D structure of the receptor is unknown. biointerfaceresearch.com

Emerging Research Avenues and Future Directions

Design and Synthesis of Highly Selective Dopamine (B1211576) Receptor Subtype Agonists

The development of agonists with high selectivity for specific dopamine receptor subtypes is a critical area of research, as it holds the promise of more targeted therapeutic interventions with fewer side effects. The 2-aminotetralin scaffold has proven to be a versatile template for the design and synthesis of such selective ligands.

Structure-activity relationship (SAR) studies have been instrumental in guiding the chemical modifications of the 2-aminotetralin core to achieve desired selectivity. For instance, substitutions on the amino group and the aromatic ring have been shown to significantly influence binding affinity and functional activity at different dopamine receptor subtypes. A series of N-substituted 2-aminotetralins with hydroxyl groups at the 5 and 6 positions have been synthesized and evaluated for their central dopaminergic effects. nih.gov These studies have revealed that the nature of the N-substituents can dramatically alter the pharmacological profile of the compounds. nih.gov

Computational methods, including molecular modeling and quantitative SAR (QSAR), are increasingly being used to guide the rational design of these selective agonists. nih.gov By understanding the three-dimensional structure of the dopamine receptor binding pockets, researchers can design ligands that fit more precisely into the target receptor, thereby enhancing selectivity. nih.gov The recent determination of the high-resolution crystal structure of the D3 receptor, for example, has provided a significant boost to structure-based drug design efforts in this area. nih.gov

The primary objective is to develop ligands that can differentiate between the highly homologous D2-like receptors (D2, D3, and D4). nih.gov Achieving high selectivity is challenging but crucial, as these receptor subtypes have distinct physiological roles and are implicated in different pathologies.

Investigation of 2-Amino-5,6-dihydroxytetralin Analogs in Polypharmacology

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy for treating complex multifactorial diseases like neuropsychiatric disorders. mdpi.comf1000research.com Analogs of this compound are being investigated for their potential as polypharmacological agents due to their ability to interact with a range of receptors beyond the dopamine system.

It is well-established that many dopamine receptor ligands also exhibit affinity for other monoamine receptors, such as serotonin (B10506) (5-HT) and adrenergic receptors. mdpi.com This cross-reactivity can be exploited to design molecules with a desired polypharmacological profile. For example, a compound that acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist could be beneficial in treating schizophrenia. nih.gov

The 2-aminotetralin scaffold has been used to develop ligands with affinity for both dopamine and serotonin receptors. acs.orgnih.govnih.gov By systematically modifying the structure of these analogs, researchers can fine-tune their binding affinities at different receptors to achieve a desired balance of activities. This approach could lead to the development of more effective and better-tolerated treatments for a variety of central nervous system disorders.

Development as Advanced Probes for Neurobiological Research

Radiolabeled analogs of this compound have emerged as invaluable tools for studying the dopamine system in both healthy and diseased states. These molecules, which are tagged with a radioactive isotope such as carbon-11 (B1219553) or fluorine-18, can be used as probes in non-invasive imaging techniques like Positron Emission Tomography (PET).

These advanced probes allow for the in vivo visualization, quantification, and characterization of dopamine receptors in the living brain. For instance, radiolabeled 2-aminotetralin derivatives have been developed to study the high-affinity state of D2/D3 receptors, which is believed to be the functionally active state of these receptors. nih.gov

The development of these probes has significantly advanced our understanding of the role of dopamine receptors in various neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and addiction. They are also crucial in the drug development process, as they can be used to assess the target engagement and receptor occupancy of new drug candidates.

Exploration of Novel Therapeutic Hypotheses based on Preclinical Findings (excluding clinical trials)

Preclinical studies with this compound and its analogs have generated a wealth of data that is now being used to formulate novel therapeutic hypotheses. These hypotheses extend beyond the traditional focus on dopamine replacement therapy for Parkinson's disease.

For example, preclinical evidence suggests that selective activation of certain dopamine receptor subtypes may have therapeutic potential in treating cognitive deficits associated with schizophrenia and other disorders. The development of D3 receptor-selective ligands, for instance, is being explored for the treatment of substance abuse and other neuropsychiatric conditions. nih.gov

Furthermore, the observation that some 2-aminotetralin derivatives can modulate the activity of other neurotransmitter systems has opened up new avenues for therapeutic exploration. The interplay between the dopamine and serotonin systems is particularly important in the context of mood disorders and psychosis, and compounds that can modulate both systems are of great interest. nih.gov These preclinical findings are driving the development of new therapeutic strategies that are more targeted and have the potential to address unmet medical needs.

Integration with Advanced Preclinical Imaging Modalities for Receptor Mapping

The use of this compound analogs as imaging agents is being integrated with a variety of advanced preclinical imaging modalities to provide a more comprehensive understanding of dopamine receptor distribution and function. PET remains a key imaging technique in this regard. consensus.app

Preclinical PET imaging with radiolabeled 2-aminotetralin analogs allows for detailed receptor mapping studies in animal models of neurological and psychiatric disorders. These studies can provide valuable insights into the changes in dopamine receptor expression and function that occur in these conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Amino-5,6-dihydroxytetralin, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of tetralin derivatives typically involves catalytic hydrogenation of naphthalene precursors, followed by hydroxylation and amination steps. For example, regioselective dihydroxylation can be achieved using osmium tetroxide or Sharpless conditions, while amino groups are introduced via reductive amination or nucleophilic substitution. Optimization includes:

- Catalyst screening : Palladium or platinum catalysts for hydrogenation efficiency.

- Temperature control : Low temperatures (0–5°C) to prevent over-oxidation of hydroxyl groups.

- Protection/deprotection strategies : Use of acetyl or benzyl groups to preserve reactive sites during synthesis .

Q. How is the stereochemical configuration of this compound resolved and validated?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases to separate enantiomers.

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for stereochemical assignment .

Advanced Research Questions

Q. How can contradictory reports on the neuropharmacological activity of this compound be reconciled?

- Methodological Answer : Discrepancies in biological activity (e.g., hyperactivity vs. sedation) may arise from:

- Dosage-dependent effects : Conduct dose-response studies (e.g., 0.1–10 mg/kg in rodent models) to identify biphasic responses.

- Receptor selectivity profiling : Compare binding affinities for adrenergic (α/β) and dopaminergic receptors using radioligand assays (e.g., H-SCH23390 for D receptors).

- Species variability : Replicate experiments across multiple models (e.g., rats, mice) under controlled environmental conditions .

Q. What strategies are recommended for optimizing the bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug design : Introduce ester or carbamate groups to enhance lipophilicity and blood-brain barrier penetration.

- Pharmacokinetic (PK) profiling : Measure plasma half-life (), clearance (Cl), and volume of distribution () via LC-MS/MS after intravenous/oral administration.

- CYP450 inhibition assays : Identify metabolic stability using human liver microsomes to mitigate first-pass metabolism .

Q. How can researchers differentiate between the compound’s direct receptor interactions and downstream signaling effects?

- Methodological Answer :

- Knockout/knockdown models : Use CRISPR-Cas9 to silence candidate receptors (e.g., α-adrenoceptors) in cell lines or transgenic animals.

- Second-messenger assays : Quantify cAMP or Ca flux changes post-treatment to isolate G-protein-coupled receptor (GPCR) pathways.

- Transcriptomic profiling : RNA-seq or qPCR to map downstream gene expression patterns (e.g., FosB for neuronal activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.